molecular formula C13H19NO2 B14806747 4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine

4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine

Cat. No.: B14806747
M. Wt: 221.29 g/mol
InChI Key: VHFOQRNQIDESRB-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine is a chemical compound with the molecular formula C13H19NO2 It is a pyridine derivative characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-cyclopropoxy-5-methoxypyridine is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-5-methoxypyridine

InChI

InChI=1S/C13H19NO2/c1-13(2,3)12-10(15-4)7-14-8-11(12)16-9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

VHFOQRNQIDESRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1OC)OC2CC2

Origin of Product

United States

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